1-Buten-3-yne

Description

Contextualization within Conjugated Hydrocarbon Systems

1-Buten-3-yne is a prime example of a conjugated hydrocarbon system, wherein alternating single and multiple bonds (in this case, a double bond and a triple bond) create an extended system of overlapping p-orbitals acs.orgquora.com. This conjugation allows for the delocalization of π-electrons across the molecule, influencing its electronic structure, stability, and reactivity acs.orgquora.com. The presence of this conjugated ene-yne system is crucial to its chemical behavior, enabling resonance and contributing to its distinctive properties. This compound naturally arises as a common product during the pyrolysis and oxidation of other hydrocarbons acs.org.

Significance of Enynes in Contemporary Organic Chemistry

Enynes, including this compound, hold a valuable position in contemporary organic chemistry due to their versatile reactivity and their role as fundamental building blocks. They serve as convenient starting materials for the construction of a wide array of complex organic molecules, including aromatic and heteroaromatic compounds researchgate.netresearchgate.net. The structural motif of enynes is found in numerous biologically active molecules and various functional materials researchgate.netresearchgate.net.

Their dual functionality—the alkene and alkyne groups—allows enynes to participate in a diverse range of chemical transformations. These include addition reactions, cross-coupling reactions, and click chemistry, which are essential for synthesizing complex structures ontosight.ainih.govacs.org. In polymerization chemistry, enynes are significant in processes such as enyne metathesis, a ruthenium-catalyzed bond reorganization reaction that produces 1,3-dienes organic-chemistry.org. They are also utilized in the synthesis of polymers with specific properties, including those with pendant acetylenic groups or in ring-opening metathesis polymerization to generate functional polymer chains researchgate.netrsc.org. Furthermore, aryl-decorated enynes and dienes, with their extended π-conjugation, exhibit interesting photophysical properties, making them desirable candidates for applications in optoelectronics and sensor technologies researchgate.netrsc.orgd-nb.info.

Scope and Research Trajectories of this compound Investigations

Research into this compound spans various areas, from its fundamental synthesis and reactivity to its diverse applications in materials science and organic synthesis.

Synthesis Methods: The synthesis of this compound can be achieved through several established methods. A prominent route involves the dimerization of acetylene (B1199291), often catalyzed by copper(I) chloride wikipedia.orgchemicalbook.inchemicalbook.comnist.gov. Other synthetic approaches include the dehydrohalogenation of 1,3-dichloro-2-butene (B238901) and the Hofmann elimination of related quaternary ammonium (B1175870) salts wikipedia.org.

Reactivity Studies: The inherent high reactivity of this compound stems primarily from its triple bond ontosight.ai. This compound readily participates in a variety of reactions, including cycloadditions, polymerizations, and cross-coupling reactions . It can undergo oxidation to form epoxides or ketones, reduction to yield alkenes or alkanes, and various substitution reactions where functional groups are exchanged . Notably, this compound is known to form explosive salts with silver nitrate (B79036) and exhibits thermal instability under pressure, particularly in combination with 1,3-butadiene (B125203) chemicalbook.in. Research also explores its reactions with transition metals, leading to the formation of novel complexes, such as η³-tetraenyl transition metal complexes ntu.edu.sg.

Applications and Research Areas: this compound serves as a crucial precursor in industrial processes, most notably for the production of chloroprene, a monomer used in the synthesis of neoprene wikipedia.orgchemicalbook.inchemicalbook.com. Beyond industrial monomers, it is widely employed as a building block or intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and materials with tailored optical or electrical properties ontosight.aiacs.orgontosight.ai. In analytical chemistry, 2-methyl-1-buten-3-yne, a derivative, is used in studies to determine aroma compounds through techniques like pyrolysis gas chromatography mass spectrometry fishersci.sefishersci.dkscbt.com. Ongoing research trajectories involve the development of advanced materials, such as those exhibiting aggregation-induced emission (AIE) properties, where enynes play a critical structural role rsc.orgd-nb.info. Furthermore, in polymer chemistry, this compound and its derivatives are instrumental in creating functional polymers and block copolymers with controlled architectures researchgate.netrsc.org.

Structure

3D Structure

Properties

IUPAC Name |

but-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4/c1-3-4-2/h1,4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYPICNXBKQZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

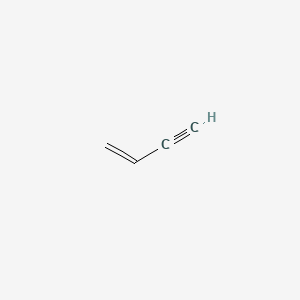

C=CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4 | |

| Record name | 1-BUTEN-3-YNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | vinylacetylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinylacetylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-29-4 | |

| Record name | 1-Buten-3-yne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4029199 | |

| Record name | 1-Buten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-buten-3-yne appears as a colorless gas or liquid. Derived by the dimerization of acetylene. Used in the synthesis of neoprene and for other organic syntheses., Liquid, Colorless gas or liquid; [HSDB] | |

| Record name | 1-BUTEN-3-YNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Buten-3-yne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

5.1 °C @ 760 mm Hg | |

| Record name | 1-BUTEN-3-YNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in benzene, In water, 1.79X10+3 mg/l @ 30 °C | |

| Record name | 1-BUTEN-3-YNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7095 @ 0 °C/0 °C | |

| Record name | 1-BUTEN-3-YNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.80 (AIR= 1) | |

| Record name | 1-BUTEN-3-YNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1,350 mm Hg @ 25 °C | |

| Record name | 1-BUTEN-3-YNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas or liquid | |

CAS No. |

689-97-4 | |

| Record name | 1-BUTEN-3-YNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Buten-3-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Buten-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Buten-3-yne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Buten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butenyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL ACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW72FM10OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTEN-3-YNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of 1 Buten 3 Yne and Its Derivatives

Established Synthetic Pathways for 1-Buten-3-yne

This compound, also known as vinylacetylene, is the simplest conjugated enyne and serves as a valuable building block in organic synthesis. Its preparation has been achieved through several established chemical routes, primarily involving the manipulation of acetylene (B1199291) or related C4 precursors.

Dimerization Approaches in Acetylene Chemistry

The most prominent industrial method for synthesizing this compound is the dimerization of acetylene. acs.orgacs.orgnih.gov This reaction is typically carried out in a solution containing a catalyst system known as the Nieuwland catalyst. chemicalbook.com The classic Nieuwland catalyst consists of cuprous chloride (CuCl) and a solubilizing agent like ammonium (B1175870) chloride (NH4Cl) or potassium chloride (KCl) in an aqueous acidic medium. chemicalbook.comwikipedia.orgnrochemistry.com The catalytic process involves the formation of copper(I) acetylide complexes, which are believed to be the active species. gold-chemistry.org The mechanism proceeds by the insertion of an acetylene molecule into a copper(I) acetylide complex. gold-chemistry.org

The reaction is generally performed in a bubbling bed reactor where acetylene gas is passed through the liquid catalyst solution. chemicalbook.com While this method is cost-effective, it faces challenges such as low single-pass conversion of acetylene (around 10-15%) and the formation of byproducts like divinylacetylene, acetaldehyde, and various polymers. chemicalbook.comlibretexts.orgorganic-chemistry.org

Significant research has been directed toward improving the efficiency and selectivity of the Nieuwland catalyst. Modifications include the addition of a second metal as a co-catalyst. For instance, incorporating zirconium acetylacetonate (B107027) into the catalyst system has been shown to increase acetylene conversion to 53.3% with a monovinylacetylene selectivity of 87.4%. libretexts.orgrsc.org Another study demonstrated that using strontium chloride (SrCl2) as a co-catalyst can achieve a monovinylacetylene selectivity of up to 94%, although with a lower acetylene conversion of 13%. wikipedia.org These modifications aim to enhance the activity of the catalyst and suppress side reactions. libretexts.org

| Catalyst System | Acetylene Conversion (%) | This compound (MVA) Selectivity (%) |

|---|---|---|

| Standard Nieuwland (CuCl-NH₄Cl) | ~10-15 | Variable |

| SrCl₂ Modified Nieuwland | 13 | 94 |

| Zirconium-acetylacetonate Modified Nieuwland | 53.3 | 87.4 |

Elimination and Dehydration Strategies

Beyond acetylene dimerization, this compound can be synthesized via elimination reactions, particularly dehydrohalogenation. wikipedia.org A common precursor for this route is a dihalobutene. For example, the dehydrohalogenation of 1,3-dichloro-2-butene (B238901) provides a pathway to vinylacetylene. wikipedia.org Similarly, double dehydrohalogenation of vicinal or geminal dihalides using a strong base is a general method for forming alkynes. youtube.comlibretexts.org This strategy involves the sequential removal of two molecules of hydrogen halide to generate the two π-bonds of the triple bond. libretexts.org

Dehydration of butanediols is another strategy, though it is more commonly employed for the synthesis of butadiene. For instance, the dehydration of 2,3-butanediol (B46004) can yield 1,3-butadiene (B125203), passing through a 3-buten-2-ol (B146109) intermediate. researchgate.netmdpi.com The selective dehydration of 1,4-butanediol (B3395766) to 3-buten-1-ol (B139374) has also been studied extensively. mdpi.com While the direct, single-step dehydration of a suitable butanediol (B1596017) or butynediol to this compound is less documented, these elimination-type reactions represent a fundamental approach to forming unsaturated C4 molecules.

Alkyl Halide Reactivity with Alkynyl Metal Reagents

The construction of the this compound framework can be achieved by forming a carbon-carbon bond between a C2 vinyl group and a C2 acetylenic group. This is often accomplished through the reaction of a vinyl halide with a metal acetylide. The Sonogashira coupling is a powerful and widely used method for this transformation. nrochemistry.comgold-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with a vinyl (or aryl) halide in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the vinyl halide undergoes oxidative addition to a Pd(0) species. Meanwhile, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the this compound product and regenerates the Pd(0) catalyst. nrochemistry.com

Alternatively, organometallic reagents such as Grignard reagents can be employed. For example, the reaction of a vinyl Grignard reagent, like vinylmagnesium bromide, with an ethynyl (B1212043) halide or a protected ethynyl equivalent could theoretically form the desired enyne structure. rsc.orgorgsyn.orgnih.gov Similarly, an alkynyl Grignard reagent can react with a vinyl halide. libretexts.org The reaction of acetylide anions, formed by deprotonating a terminal alkyne with a strong base, with primary alkyl (or vinyl) halides is a classic SN2 reaction for C-C bond formation and chain extension. libretexts.orgmasterorganicchemistry.com

Synthesis of Functionalized this compound Derivatives

The synthesis of substituted enynes, or derivatives of this compound, is of significant interest for applications in medicinal chemistry and materials science. Key challenges in this area include controlling the stereochemistry of the double bond and introducing diverse functional groups.

Stereoselective Synthesis of Substituted Enynes

Achieving stereocontrol in the synthesis of 1,3-enynes is crucial, as the biological activity and material properties of these compounds can depend on the E (trans) or Z (cis) geometry of the double bond. Several metal-catalyzed cross-coupling strategies have been developed to provide high stereoselectivity.

For the synthesis of (Z)-enynes, a palladium(II)/copper(I)-catalyzed cross-coupling reaction between (Z)-bis-vinylic tellurides and terminal alkynes has been reported to proceed with good yields and high stereospecificity, retaining the Z configuration of the starting vinylic telluride. thieme-connect.com Nickel-catalyzed cross-coupling of (Z,Z)-divinylic selenides and tellurides with terminal alkynes also yields (Z)-enynes with complete retention of configuration. acs.org Other methods include Ni-catalyzed intermolecular cross-alkylalkynylation of terminal alkynes and electrochemical palladium-catalyzed alkyne reduction. acs.orgrsc.org

Conversely, (E)-enynes can be synthesized with high stereoselectivity through various methods. Nickel-catalyzed coupling of (E,E)-divinylic chalcogenides with alkynes produces (E)-enynes. acs.org Additionally, ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion can be tuned to favor the formation of E-vinyl halides, which are precursors to E-enynes. nih.gov Ligand selection can also play a critical role; a palladium-catalyzed allene-alkyne coupling protocol has been developed where the use of different ligands allows for the stereodivergent synthesis of either E- or Z-1,3-enynes from a common precursor. acs.org

| Desired Stereochemistry | Synthetic Method | Catalyst/Reagent System |

|---|---|---|

| (Z)-Enyne | Cross-coupling of (Z)-bis-vinylic tellurides | PdCl₂(10 mol%)/CuI (10 mol%) |

| (Z)-Enyne | Cross-coupling of (Z,Z)-divinylic selenides | Nickel/CuI |

| (E)-Enyne | Cross-coupling of (E,E)-divinylic tellurides | Nickel/CuI |

| (E)- or (Z)-Enyne | Allene-alkyne coupling | Pd-catalyzed (Ligand-dependent) |

Preparation of Silylated this compound Species

Silylated derivatives of this compound are versatile synthetic intermediates. The silyl (B83357) group can act as a protecting group for the terminal alkyne, a placeholder for subsequent reactions (e.g., protodesilylation or cross-coupling), or can be used to modify the electronic properties of the molecule.

The synthesis of these compounds often starts with a silylated alkyne or involves the silylation of a pre-formed enyne skeleton. For example, 4-(trimethylsilyl)-3-butyn-1-ol can be prepared by treating 3-butyn-1-ol (B147353) with ethylmagnesium bromide followed by quenching with chlorotrimethylsilane. orgsyn.orgprepchem.com This silylated butynol (B8639501) can then be further modified. For instance, it can be reduced using a Lindlar catalyst (palladium on barium sulfate (B86663) poisoned with quinoline) to stereoselectively form (Z)-4-(trimethylsilyl)-3-buten-1-ol. orgsyn.org

Another approach involves building the molecule from silylated precursors. (1-Bromoethynyl)trimethylsilane can be prepared and subsequently reacted with magnesium to form a Grignard reagent. orgsyn.org This silyl-vinyl Grignard reagent can then be coupled with various electrophiles. orgsyn.org Furthermore, the oxidative homocoupling of trimethylsilylacetylene, often using a Hay catalyst system (CuI/TMEDA), is a common method to produce 1,4-bis(trimethylsilyl)buta-1,3-diyne, a related and important silylated C4 building block. uwa.edu.au

Synthesis of Thio-substituted this compound Analogues

The introduction of sulfur-containing moieties into the this compound scaffold creates analogues with unique chemical properties. A prominent method for synthesizing these thio-substituted compounds involves the reaction of polychlorinated butadiene precursors with various thiols.

Research has demonstrated that reacting 2H-1,1,3,4,4-pentachloro-1,3-butadiene with different thiols in ethanol, using sodium hydroxide (B78521) (NaOH) as a base, can yield both mono- and tris-thio-substituted 1-buten-3-ynes. dergipark.org.tr For instance, the reaction with 2-methyl-2-propanethiol at room temperature produces a mono-(thio)substituted-1-buten-3-yne alongside a tris-(thio)substituted version. dergipark.org.tr Similarly, employing benzyl (B1604629) mercaptan in this reaction leads to a mono(thio)substituted-1-buten-3-yne product. dergipark.org.tr The structural confirmation of these compounds relies on spectroscopic methods. For example, the presence of the acetylenic group in the tris-substituted product is confirmed by a characteristic absorption in the IR spectrum (around 2134 cm⁻¹) and by signals in the ¹³C NMR spectrum (at δ 93.72 and 89.92 ppm). dergipark.org.tr

Further studies have expanded on this approach, using 2H-pentachlorobutadiene and reacting it with one molar equivalent of various thiols under similar conditions (NaOH in ethanol) to produce new mono(thio)-substituted butenyne compounds. researchgate.net The versatility of this method allows for the incorporation of a range of thio-substituents, depending on the chosen thiol precursor.

The following table summarizes the synthesis of various thio-substituted this compound analogues from a polychlorinated butadiene precursor.

Table 1: Synthesis of Thio-substituted this compound Analogues

| Precursor | Thiol Reagent | Base/Solvent | Product Type | Ref. |

|---|---|---|---|---|

| 2H-1,1,3,4,4-pentachloro-1,3-butadiene | 2-methyl-2-propanethiol | NaOH / Ethanol | Mono- and Tris-(thio)substituted-1-buten-3-yne | dergipark.org.tr |

| 2H-1,1,3,4,4-pentachloro-1,3-butadiene | Benzyl mercaptan | NaOH / Ethanol | Mono-(thio)substituted-1-buten-3-yne | dergipark.org.tr |

Directed Functionalization at Specific Carbon Positions

The this compound structure possesses multiple reactive sites, making regioselective functionalization—the ability to target a specific carbon atom—a significant synthetic challenge. Directed functionalization strategies employ a directing group, which is a functional group within the molecule that guides a catalyst to a specific C-H bond, enabling precise modification. mdpi.com

While extensive literature on the directed functionalization of the parent this compound is specialized, the principles are well-established in the context of complex molecules featuring multiple potential reaction sites. For instance, in the functionalization of quinolines or fused heterocyclic systems, directing groups are crucial for controlling which position on a ring system is altered. mdpi.commdpi.com These methods often involve transition metal catalysis where the directing group chelates to the metal center, positioning it to activate a nearby C-H bond. mdpi.com

Applying this concept to a this compound derivative, a strategically placed directing group could steer a reaction to occur selectively at one of the vinylic carbons (C1 or C2) or the acetylenic carbon (C4). This approach overcomes the inherent reactivity patterns of the molecule, allowing for the synthesis of specific isomers that would be inaccessible through conventional methods. The development of such strategies is a key area of research for creating complex molecules from simple enyne building blocks.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, represent a powerful and atom-economical approach for the synthesis of the 1,3-enyne core structure. These reactions offer efficient pathways to these valuable compounds from readily available precursors like alkynes. nih.govrsc.org

Transition Metal Catalysis in Enynes Formation

The metal-catalyzed coupling of alkynes is a cornerstone for the preparation of 1,3-enynes. nih.gov A primary challenge in these reactions is the control of regioselectivity (e.g., head-to-head vs. head-to-tail coupling) and stereoselectivity. nih.govrsc.org Various transition metals, including palladium, rhodium, and ruthenium, have been successfully employed. nih.gov

Palladium Catalysis: Palladium catalysts are versatile and widely used in enyne synthesis. For example, the combination of a palladium source like Pd(OAc)₂ with specific phosphine (B1218219) ligands can catalyze the regioselective homocoupling of terminal alkynes. nih.gov

Rhodium Catalysis: Early work in the field demonstrated the selective dimerization of propargylic alcohols using rhodium catalysts. For example, Wilkinson's catalyst (RhCl(PPh₃)₃) can convert 2-methylbut-3-yn-2-ol into its (E)-head-to-head dimer in high yield. nih.gov

The general mechanism for many of these transformations involves the formation of a metal acetylide from a terminal alkyne. This species then coordinates to a second alkyne molecule (the acceptor), which is followed by a syn-carbometallation event to form the enyne structure. nih.gov The specific outcome of the reaction—the particular regio- or stereoisomer formed—is highly dependent on the metal, the ligands, and the reaction conditions.

The following table provides examples of transition metal-catalyzed systems for the formation of enynes.

Table 2: Examples of Transition Metal-Catalyzed Enynes Formation

| Catalyst System | Reactants | Reaction Type | Key Feature | Ref. |

|---|---|---|---|---|

| Pd(OAc)₂ / TDMPP | Terminal Alkynes | Homocoupling | Regioselective | nih.gov |

| RhCl(PPh₃)₃ | 2-methylbut-3-yn-2-ol | Dimerization | Forms (E)-head-to-head product | nih.gov |

Reaction Mechanisms and Transformative Organic Chemistry of 1 Buten 3 Yne

Electrophilic Addition Reactions

Electrophilic addition reactions to 1-buten-3-yne are governed by the inherent reactivity of its unsaturated bonds. While both the alkene and alkyne functionalities can undergo addition, the regioselectivity and stereoselectivity of these processes are often influenced by the reaction conditions and the nature of the electrophile.

Regioselectivity and Stereoselectivity in Addition Processes

In enynes like this compound, electrophilic additions to alkynes are generally slower than to alkenes, yet they proceed with notable regioselectivity and anti-stereoselectivity, typically following Markovnikov's Rule. labsolu.cauni.luuni.lunih.gov

A prominent example is the reaction of vinylacetylene with hydrogen chloride (HCl). Despite the general higher reactivity of alkenes towards electrophilic addition, the initial addition of HCl to this compound occurs at the double bond, leading to the formation of 3-chloro-but-1-yne. cenmed.comnih.gov This regioselectivity can be attributed to the formation of a more stable carbocation intermediate that allows for conjugation. cenmed.com

For hydrosilation reactions, the stereoselectivity can vary. In terminal alkynes, cis-addition of a hydrosilane typically yields the (E)-product, whereas trans-addition leads to the (Z)-product. nih.gov Platinum-catalyzed hydrosilylation, for instance, often proceeds via cis-addition, resulting in the formation of α and β (E)-alkenylsilanes. nih.gov Furthermore, the hydrosilylation of 1-buten-3-ynes bearing bulky substituents at the alkyne terminus has been shown to afford enantiomerically enriched allenylsilanes with high regio- and enantioselectivity, often through a 1,4-addition pathway in the presence of palladium complexes. fishersci.ca

Mechanistic Considerations of Allene (B1206475) Rearrangements

The initial addition product of HCl to this compound, 3-chloro-but-1-yne, is not always the final isolated product. Instead, an allene rearrangement frequently occurs, leading to 2-chloroprene (2-chloro-1,3-butadiene). cenmed.comnih.govfishersci.ca This rearrangement is an intramolecular process, often catalyzed by copper(I) chloride (CuCl) in the presence of ammonium (B1175870) chloride (NH4Cl). cenmed.comnih.gov The proposed mechanism for this transformation involves a cyclic five-membered transition state. This pathway facilitates the abstraction of a hydrogen atom from the C4 position, followed by the migration of the chloride atom from C3 to C2, and the subsequent formation of a new double bond between C3 and C4, ultimately yielding the conjugated 1,3-diene system of 2-chloroprene. cenmed.comnih.gov

Allene rearrangements are not exclusive to halogen additions and can be mediated by various catalysts, including acids and transition metals. Acid-mediated rearrangements typically involve the protonation of the central sp-hybridized carbon of the allene, generating a transient carbocation that then rearranges to form a thermodynamically more stable 1,3-diene. ereztech.com Transition metal catalysts, such as those based on gold, palladium, or rhodium, are also known to induce and control the selectivity of allene rearrangements, highlighting their utility in accessing diverse molecular architectures. ereztech.comfishersci.ca

Transition Metal-Catalyzed Reactivity

Transition metal catalysis plays a pivotal role in expanding the synthetic utility of this compound, particularly in hydroelementation reactions such as hydrosilation. These reactions offer precise control over regioselectivity and stereoselectivity, enabling the synthesis of complex organosilicon compounds.

Hydrosilation Mechanisms and Catalytic Cycles

Hydrosilation, or hydrosilylation, involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond, a process frequently facilitated by transition metal catalysts. nih.gov Ruthenium complexes, notably RuHCl(CO)(PPh3)3, have been extensively studied for their catalytic activity in the hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne. alfa-chemistry.comcenmed.comfishersci.ie This catalytic process can lead to a diverse array of products, including various dienylsilanes and silylated enynes, demonstrating the complexity and versatility of the reaction. alfa-chemistry.comcenmed.com The mechanism of these transformations typically involves two interconnected catalytic cycles: the classical Chalk-Harrod cycle and a modified Chalk-Harrod cycle. alfa-chemistry.comcenmed.comfishersci.iewikipedia.org

The Chalk-Harrod cycle represents a fundamental mechanism in transition metal-catalyzed hydrosilation. This classical pathway typically commences with the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the unsaturated substrate (e.g., this compound). nih.govfishersci.co.uk Subsequently, a migratory insertion of the coordinated alkene into the metal-hydride bond occurs, leading to the formation of a metal-alkyl or metal-alkenyl intermediate. The cycle concludes with the reductive elimination of the Si-C bond, regenerating the active catalyst and releasing the hydrosilation product. nih.govfishersci.co.uk

In the context of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne, the Chalk-Harrod cycle (referred to as Cycle A) is initiated by the insertion of the enyne substrate into the Ru-H bond of the ruthenium catalyst, such as RuHCl(CO)(PPh3)3. alfa-chemistry.comcenmed.com This insertion generates a terminal dienylruthenium complex. This intermediate then reacts with the hydrosilane, leading to the formation of the desired product (e.g., (1E,3E)-CH(SiR3)CHCHCHSiMe3) and the regeneration of the ruthenium hydride catalyst, thereby completing the catalytic cycle. alfa-chemistry.comcenmed.com The formation of C-Si coupling products is a characteristic outcome of this cycle. wikipedia.org

Beyond the classical Chalk-Harrod cycle, modified catalytic pathways contribute to the product diversity and mechanistic complexity of hydrosilation reactions. In these modified cycles, the reaction may proceed through an alternative sequence of steps. For instance, a modified Chalk-Harrod mechanism can involve the insertion of the alkene into a metal-silyl bond, followed by a reductive elimination of a C-H bond to yield a vinylsilane product. nih.gov

In the ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne, a modified Chalk-Harrod cycle (Cycle C) is observed. This cycle is often initiated by a silylruthenium complex (e.g., Ru(SiR3)Cl(CO)(PPh3)2), which can be formed as a side product or an intermediate from the Chalk-Harrod cycle. alfa-chemistry.comcenmed.com The enyne substrate then undergoes insertion into the Ru-SiR3 bond of this silyl (B83357) complex, typically via a formal trans-addition, to form an internal dienylruthenium complex. alfa-chemistry.comcenmed.com This intermediate subsequently reacts with the hydrosilane, yielding various products and regenerating the silylruthenium complex, thus perpetuating Cycle C. alfa-chemistry.comcenmed.com

Furthermore, the internal dienylruthenium complex formed in Cycle C can undergo β-hydrogen elimination. This process leads to the formation of a dehydrogenative silation product and regenerates the ruthenium hydride complex, effectively providing an interconnecting pathway (Process D) back to the Chalk-Harrod cycle (Cycle A). alfa-chemistry.comcenmed.com The interplay and selection between these different catalytic cycles are influenced by factors such as the product-forming step and the steric environment of the substituents on the reactants. wikipedia.org

Hydroamination Reaction Studies

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a powerful atom-economic method for synthesizing amines. Studies involving enynes like 2-methyl-1-buten-3-yne (an isomer of this compound) have explored titanium catalysts for this transformation fishersci.dk. The synthesis of 2-methyl-1-buten-3-yne itself involves the protonation of 2-methyl-3-butyn-2-ol, followed by an E1 reaction fishersci.dk.

Research into the hydroamination of 2-methyl-1-buten-3-yne with various amine compounds has been conducted, with reactions monitored by gas chromatography. However, challenges such as the extreme volatility of 2-methyl-1-buten-3-yne and difficulties in purifying and isolating the pure amine and imine products have been noted fishersci.dk. Despite these challenges, titanium catalysts are considered essential for these hydroamination reactions, potentially involving a metallacycle intermediate fishersci.dk.

Dimerization and Oligomerization Reactions

The catalytic dimerization of terminal alkynes, including this compound, can theoretically yield four unsaturated products: 2,4-disubstituted enynes (via head-to-tail or Markovnikov addition), E- and Z-1,4-disubstituted enynes (via head-to-head or anti-Markovnikov addition), and butatriene nih.gov. Transition metal catalysts, such as palladium, ruthenium, rhodium, and actinide amides, play a crucial role in controlling the regioselectivity and extent of these reactions nih.gov.

For instance, the reaction of this compound with acetic acid in the presence of transition metal catalysts like Pd(OAc)2 can lead to dimerization products, specifically 1,3,7-octatriene-5-yne, almost exclusively under Pd(OAc)2 catalysis. Similarly, tert-butylacetylene, a related terminal alkyne, regioselectively yields the E-2,4-disubstituted this compound dimer in the presence of certain actinide catalysts.

An interactive table summarizing select dimerization products and their characteristics is provided below.

| Dimerization Product | Type of Dimerization | Catalyst/Conditions | Notes |

| 1,3,7-octatriene-5-yne | Head-to-head | Pd(OAc)2 | Produced almost exclusively from this compound. |

| (E)-1,4-diphenyl-1-buten-3-yne | Head-to-head | Rhodium complexes, Ru(II) cis-dihydride, [RuCl(μ-Cl)(η6-p-cymene)]2/AcOH | Formed selectively from phenylacetylene (B144264) nih.gov. |

| (Z)-1,4-diphenyl-1-buten-3-yne | Head-to-head | Ru(II) cis-dihydride [(PP3)RuH2] | Formed from phenylacetylene nih.gov. |

| 2,4-disubstituted enyne | Head-to-tail | Various catalysts (e.g., Pd(OAc)2/IMes⋅HCl/base) | Regioselective Markovnikov dimerization nih.gov. |

Head-to-Head Dimerization Pathways

The head-to-head dimerization of terminal alkynes, leading to 1,4-disubstituted-1-buten-3-ynes, is a well-studied pathway in transition metal catalysis. For example, rhodium-catalyzed head-to-head dimerization of phenylacetylene to (E)-1,4-diphenyl-1-buten-3-yne involves a catalytic cycle where a rhodium monohydride complex undergoes oxidative addition of the C(sp)-H bond of an alkyne molecule. This is followed by the insertion of a C-C triple bond into the Rh-H bond, and subsequent reductive elimination to regenerate the catalyst. The rate-determining step can depend on the nature of the alkyne.

Ruthenium complexes have also been shown to be efficient catalysts for the head-to-head dimerization of aromatic terminal alkynes nih.gov. For instance, a RuTp(PPh3) alkynyl complex is proposed as the catalytically active species in the quantitative and selective formation of (E)-1,4-diphenyl-1-buten-3-yne from phenylacetylene. The mechanism is thought to involve the insertion of the alkyne into the Ru-H bond, leading to a vinyl intermediate, followed by σ-bond metathesis with another alkyne molecule. The ligand environment of the ruthenium complex can influence whether an E or Z isomer is formed.

Palladium catalysts, such as Pd(OAc)2, can also promote head-to-head dimerization, leading to products like 1,3,7-octatriene-5-yne from this compound. The proposed mechanism for such palladium-catalyzed reactions often involves an alkenyl alkynyl palladium intermediate nih.gov.

Cross-Coupling Reactions Involving this compound

This compound is a valuable substrate in various cross-coupling reactions, enabling the synthesis of complex conjugated systems. Palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize liquid-crystalline 1,4-diaryl-1-buten-3-yne derivatives by reacting arylvinyl bromides with arylacetylenes. These reactions yield new liquid-crystalline compounds with a conjugated enyne core that exhibit mesogenic phases over a broad temperature range.

Furthermore, this compound is utilized in the preparation of alkenylalanes, which are crucial intermediates in the palladium-catalyzed synthesis of 1,4-dienes via allylation. For example, (E)-(2-methyl-1,3-butadienyl)dimethylalane can be prepared from this compound, trimethylalane, and dichlorobis(η5-cyclopentadienyl)zirconium. This alkenylalane then participates in cross-coupling reactions, allowing for high-yield conversions.

The reaction of this compound with acetic acid in the presence of transition metal catalysts like Pd(OAc)2 or H2[PtCl6] can lead to the formation of acetic acid adducts, specifically a mixture of 1-acetoxy-1,3-butadiene (B75349) and 2-acetoxy-1,3-butadiene, alongside dimerization products.

Coordination Chemistry and Ligand Formation with Metal Centers

This compound, with its conjugated double and triple bonds, serves as a versatile ligand in coordination chemistry, forming various complexes with transition metal centers. Its ability to coordinate through both its alkene and alkyne functionalities allows for diverse structural motifs and reactivity patterns.

Formation of Tetraenyl Transition Metal Complexes

The reaction of 2-methyl-1-buten-3-yne with specific transition metal complexes can lead to the formation of novel η3-tetraenyl ligands. For instance, the dimeric species [CpIrCl2]2 (where Cp is pentamethylcyclopentadienyl) reacts with 2-methyl-1-buten-3-yne, resulting in C-C bond formation between two enyne molecules and their subsequent coordination to an iridium center. This process forms a complex containing a η3-tetraenyl ligand. Experimental and computational studies have investigated the reaction pathway, indicating that a terminal alkyne functionality is required for this transformation. The reaction involves C-C bond formation between two enyne molecules and their coordination to the iridium center.

Ruthenium(II) Complexation and Ligand Design

Ruthenium(II) complexes incorporating derivatives of this compound have been synthesized and characterized, demonstrating the utility of enyne moieties in ligand design. An example includes the synthesis of a heteroleptic ruthenium(II) phenanthroline complex where one of the ligands, L2, is 4,7-bis(1-methoxy-1-buten-3-yne)-1,10-phenanthroline wikipedia.org. The synthesis involves the reaction of [RuCl2(dmso)4] with the phenanthroline-based ligands and ammonium thiocyanate (B1210189) wikipedia.org.

These Ru(II) complexes exhibit characteristic broad and intense metal-to-ligand charge transfer (MLCT) absorption bands and appreciable photoluminescence spanning the visible region wikipedia.org. The design principle often combines highly unsaturated organic linear spacers with stable redox- or photo-active terminals, making these complexes relevant for applications in areas such as molecular devices and light-emitting systems wikipedia.org.

Polymerization Behavior and Macromolecular Architectures Based on 1 Buten 3 Yne

Anionic Polymerization of 1-Buten-3-yne Derivatives

Anionic polymerization offers a controlled pathway for synthesizing polymers from this compound derivatives, often exhibiting living polymerization characteristics.

The anionic polymerization of certain this compound derivatives has been shown to exhibit living polymerization characteristics, allowing for controlled molecular weights and narrow molecular weight distributions. For instance, the living anionic polymerization of 4-phenyl-1-buten-3-yne (1) can be achieved using an n-butyllithium/(-)-sparteine (n-BuLi/Sp) initiating system nih.govchem960.comuni.lufishersci.ca. This system enables the synthesis of polymers with controlled molecular weights, although the molecular weight distribution might not always be sufficiently narrow, and the number-average molecular weight may not always align perfectly with the monomer to initiator feed ratio when n-BuLi alone is used nih.govnih.gov.

Substituents on the this compound backbone significantly influence the anionic polymerization behavior, affecting both reactivity and the resulting polymer microstructure. For example, the anionic polymerization of derivatives of 4-phenyl-1-buten-3-yne, particularly those bearing electron-withdrawing groups, has been investigated to understand substituent effects nih.govnih.govfishersci.se.

In the case of 4-(4-fluorophenyl)-1-buten-3-yne and 4-(2-fluorophenyl)-1-buten-3-yne, polymerization in tetrahydrofuran (B95107) (THF) at -78°C with n-BuLi/sparteine initiators resulted in quantitative yields of polymers consisting of both 1,2- and 1,4-polymerized units nih.gov. The ratios of these units were 80/20 and 88/12, respectively, for the 4-(4-fluorophenyl) and 4-(2-fluorophenyl) derivatives nih.gov. This indicates that the position and nature of the substituent can influence the regioselectivity of monomer addition.

Conversely, the anionic polymerization of 4-methyl-4-phenyl-1-buten-3-yne (2) did not proceed effectively with lithium initiators in THF at -78°C nih.gov. However, sodium initiators, such as diphenylmethylsodium, successfully facilitated the polymerization, yielding polymers predominantly composed of 1,2-polymerized units, supporting the living nature of the polymerization under these specific conditions nih.gov. This highlights the critical role of the counterion in addition to the substituent.

The solvent plays a crucial role in dictating the microstructure of polymers obtained from the anionic polymerization of this compound derivatives. The polarity of the solvent can influence the association state of the propagating species and, consequently, the regioselectivity of monomer addition.

For instance, the anionic polymerization of 4-trimethylsilyl-1-buten-3-yne (MVA-Si) showed a marked difference in polymer microstructure depending on the solvent used nih.gov. When MVA-Si was polymerized in heptane, the resulting polymer microstructure was a mixture of 1,2- and 1,4-adducts nih.gov. In contrast, polymerization conducted in tetrahydrofuran (THF) yielded polymers exclusively with the 1,2-structure, with no detectable 1,4-structure nih.gov. This suggests that more polar solvents like THF favor 1,2-addition, likely due to their ability to solvate the counterion and promote a more dissociated or solvent-separated ion pair, which influences the approach of the incoming monomer.

Similarly, in the anionic polymerization of dienes like 1,3-butadiene (B125203), the use of nonpolar solvents typically leads to high 1,4-selectivity, while the addition of Lewis bases or polar solvents shifts the preference towards 1,2-selectivity wikidata.org. This principle extends to enynes, where the solvent environment significantly impacts the competition between vinyl and acetylenic group polymerization.

Regioselectivity in the anionic polymerization of this compound derivatives refers to the control over the specific carbon atoms involved in the chain growth, leading to different structural units (e.g., 1,2- or 1,4-polymerized units). While stereoselective control is challenging in the anionic polymerization of dienes, the focus often shifts to regioselectivity wikidata.org.

As observed with 4-(4-fluorophenyl)-1-buten-3-yne and 4-(2-fluorophenyl)-1-buten-3-yne, anionic polymerization can yield a mixture of 1,2- and 1,4-polymerized units nih.gov. The 1,2-polymerization involves the vinyl group, while 1,4-polymerization incorporates both the vinyl and acetylenic bonds into the main chain, leaving pendant units.

The presence of Lewis bases can significantly influence the regioselectivity. For example, in the anionic polymerization of 1,3-cyclohexadiene, alkyllithium/N,N,N',N'-tetramethylethylenediamine (TMEDA) systems promote a high content of 1,2-units, whereas alkyllithium alone or with 1,4-diazabicyclo nih.govnih.govnih.govoctane favors 1,4-units fishersci.se. This is often attributed to steric effects, where bulky Lewis bases hinder 1,4-insertion, thereby favoring 1,2-selectivity wikidata.org. Conformational constraints introduced by ring-containing Lewis bases can further enhance this effect wikidata.org.

The control over regioselectivity is crucial for tailoring the properties of the resulting polymers, as different microstructures can impart distinct thermal, mechanical, and electronic characteristics.

Radical Polymerization of this compound Analogues

Radical polymerization offers another pathway for synthesizing polymers from this compound analogues, often exhibiting selective vinyl polymerization.

The radical polymerization of this compound analogues typically proceeds through selective 1,2-vinyl polymerization, leaving the acetylene (B1199291) moieties in the side chain of the resulting polymer. This approach is particularly valuable for creating reactive polymers with pendant triple bonds that can undergo further chemical modifications.

A notable example is the selective radical 1,2-polymerization of 4-phenyl-1-buten-3-yne uni.luchem960.com. When polymerized at 60°C, the resulting polymer primarily consisted of specific 1,2-polymerized units, meaning the vinyl double bond participated in the polymerization, while the acetylene group remained intact in the side chain. This yields a novel acetylene-containing polymer.

The reactivity of such monomers in radical copolymerization can be quantified using Q-e values, which describe the resonance stabilization and polarity of the propagating radical. For 4-phenyl-1-buten-3-yne, the Q-e values were estimated from copolymerization with methyl methacrylate (B99206) (MMA) nih.gov. The estimated monomer reactivity ratios were r₁ = 3.46 for 4-phenyl-1-buten-3-yne and r₂ = 0.12 for MMA, with a product of r₁r₂ = 0.43. The Q-value for 4-phenyl-1-buten-3-yne was determined to be 4.13, and the e-value was -0.52.

Table 1: Monomer Reactivity Ratios and Q-e Values for 4-Phenyl-1-buten-3-yne in Radical Copolymerization with Methyl Methacrylate

| Monomer | r₁ (Monomer) | r₂ (Methyl Methacrylate) | r₁r₂ | Q-value | e-value |

| 4-Phenyl-1-buten-3-yne | 3.46 | 0.12 | 0.43 | 4.13 | -0.52 |

A high Q-value (e.g., 4.13 for 4-phenyl-1-buten-3-yne) suggests that the propagating radical is highly stabilized by the conjugated system, in this case, by the arylethynyl groups nih.gov. This stabilization facilitates the selective 1,2-polymerization through the vinyl group. The resulting polymers, possessing triple bond moieties in their side chains, are considered reactive polymers and have potential applications in further functionalization.

Table 2: Polymerization Outcomes for Selected this compound Derivatives

| Monomer Derivative | Polymerization Type | Initiator System | Solvent | Temperature | Polymerized Units | Molecular Weight Control | Polydispersity |

| 4-Phenyl-1-buten-3-yne nih.govchem960.comuni.lu | Anionic | n-BuLi/(-)-sparteine nih.govchem960.comuni.lu | THF nih.gov | -78°C nih.gov | 1,2- and 1,4-units nih.gov | Controlled (with n-BuLi/Sp) nih.gov | Narrow (with n-BuLi/Sp) nih.gov |

| 4-Phenyl-1-buten-3-yne uni.lu | Radical | (Not specified, typical radical initiators) | 60°C | 1,2-units | N/A | N/A | |

| 4-(4-Fluorophenyl)-1-buten-3-yne nih.gov | Anionic | n-BuLi/sparteine nih.gov | THF nih.gov | -78°C nih.gov | 1,2- (80%) and 1,4- (20%) nih.gov | Controlled nih.gov | Narrow (<1.2) nih.gov |

| 4-(2-Fluorophenyl)-1-buten-3-yne nih.gov | Anionic | n-BuLi/sparteine nih.gov | THF nih.gov | -78°C nih.gov | 1,2- (88%) and 1,4- (12%) nih.gov | Controlled nih.gov | Narrow (<1.2) nih.gov |

| 4-Trimethylsilyl-1-buten-3-yne nih.gov | Anionic | sec-butyllithium nih.gov | Heptane nih.gov | 40°C nih.gov | 1,2- and 1,4-adducts nih.gov | Controlled nih.gov | Narrow nih.gov |

| 4-Trimethylsilyl-1-buten-3-yne nih.gov | Anionic | sec-butyllithium nih.gov | THF nih.gov | 40°C nih.gov | 1,2-adducts only nih.gov | Controlled nih.gov | Narrow nih.gov |

| 2-Methyl-1-buten-3-yne uni.lunih.gov | Anionic | Diphenylmethylsodium nih.gov | THF nih.gov | -78°C nih.gov | 1,2-units nih.gov | Living nature supported nih.gov | N/A |

Monomer Reactivity Ratios and Q-e Values

The radical polymerization of this compound and its derivatives has been investigated to understand their copolymerization behavior and the electronic characteristics of their propagating radicals. The Q-e scheme is a well-known method for predicting monomer reactivity ratios in radical polymerization, though it has an acknowledged theoretical basis and can sometimes provide results of varying accuracy chemicke-listy.cz.

For 4-phenyl-1-buten-3-yne, a derivative of this compound, its Q-e value was estimated through copolymerization with methyl methacrylate. This estimation indicated a highly delocalized character of the propagating radical researchgate.net. Specifically, for 4-substituted aromatic enynes, the Q and e values were determined from copolymerization with methyl methacrylate. Large Q values (ranging from 4.1 to 5.5) suggest that the propagating radicals are significantly stabilized by the arylethynyl groups researchgate.netresearchgate.net. This stabilization is further supported by Electron Spin Resonance (ESR) experiments and molecular orbital calculations researchgate.netresearchgate.net. The e values (ranging from -0.1 to -0.6) showed good agreement with the Hammett σp values of the substituents on the benzene (B151609) rings, indicating the influence of substituent electronic effects on monomer reactivity researchgate.netresearchgate.net.

For monosubstituted derivatives of 4-phenyl-1-buten-3-yne, Q and e values were estimated as Q = 1.52–2.11 and e = –0.63 to –0.73, respectively, from copolymerization with methyl methacrylate. These values demonstrate that the resonance-stabilizing character of substituents at the 4-position influences the reactivity of the monomers researchgate.net.

Table 1: Representative Q-e Values for this compound Derivatives

| Monomer Type | Q Value | e Value | Reference Monomer |

| 4-Phenyl-1-buten-3-yne | ~1 | N/A | Methyl methacrylate researchgate.net |

| 4-Substituted Aromatic Enyne | 4.1–5.5 | -0.1 to -0.6 | Methyl methacrylate researchgate.netresearchgate.net |

| Monosubstituted 4-Phenyl-1-buten-3-yne | 1.52–2.11 | -0.63 to -0.73 | Methyl methacrylate researchgate.net |

Nature of Propagating Radicals

In the radical polymerization of this compound and its derivatives, the nature of the propagating radicals is crucial in determining the polymer structure. For 4-phenyl-1-buten-3-yne, the propagating radical exhibits a fully delocalized character researchgate.net. This delocalization is attributed to the resonance stabilization provided by the arylethynyl groups, as evidenced by the high Q values and supported by ESR experiments and molecular orbital calculations researchgate.netresearchgate.net.

The radical polymerization of 4-monosubstituted enyne monomers (e.g., CH₂=CH—C≡C—R) typically proceeds via a specific 1,2-addition mechanism. This results in polymers where the acetylene moieties are retained as pendent (side-chain) groups researchgate.netresearchgate.net. This selective 1,2-polymerization is a key characteristic, ensuring the preservation of the alkyne functionality in the polymer structure. In contrast, for 2,4-disubstituted monomers (e.g., CH₂=C(CH₃)—C≡C—R), approximately 10% of the polymerization can involve 1,4-addition, leading to allenic main chain structures researchgate.net.

Cationic and Coordination Polymerization Investigations

While radical polymerization of this compound derivatives predominantly leads to 1,2-addition products, investigations into cationic and coordination polymerization offer alternative pathways and potentially different polymer architectures.

Anionic polymerization of 4-phenyl-1-buten-3-yne using initiating systems like n-butyllithium (n-BuLi) or n-BuLi/(-)-sparteine has been successfully carried out researchgate.netresearchgate.net. This method can yield polymers consisting mainly of the 1,2-polymerized unit (up to 98% yield) researchgate.netresearchgate.net. However, the molecular weight distribution of the resulting polymers might not always be narrow, and the number-average molecular weight may not perfectly correlate with the monomer-to-initiator feed ratio researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that polymers obtained via anionic polymerization can contain both 1,2- and 1,4-polymerization units researchgate.net. For instance, anionic polymerization of 4-(4-fluorophenyl)-1-buten-3-yne and 4-(2-fluorophenyl)-1-buten-3-yne resulted in polymers with 1,2- and 1,4-polymerized units in ratios of 80/20 and 88/12, respectively, with relatively narrow molecular weight distributions, suggesting a living nature of the polymerization researchgate.net.

Coordination polymerization, often involving transition metal catalysts, is another avenue for polymerizing allenes and enynes acs.orglibretexts.org. While specific details on the coordination polymerization of unsubstituted this compound are less extensively detailed in the provided snippets, related studies on allenes and other enyne derivatives suggest the potential for controlled polymerization and the formation of diverse structures acs.orgoup.comacs.org. For instance, living coordination polymerization of allenes by π-allylnickel catalysts has been reported, indicating the feasibility of precise control over polymer growth acs.orgtitech.ac.jp. Transition metal catalysts, such as Rh catalysts, have been used to polymerize acetylene monomers with side-chain functionalities, leading to polymers with conjugated backbones and electroactive side groups mdpi.com.

Structure-Property Relationships in this compound Polymers

The polymerization pathway of this compound significantly influences the resulting polymer's structure, which in turn dictates its properties. The presence of both vinyl and acetylene functionalities allows for different modes of addition, leading to polymers with distinct structural features.

Polymers with Acetylene Moieties in Side Chains

When this compound or its 4-monosubstituted derivatives undergo radical polymerization, the predominant reaction mechanism is 1,2-addition across the vinyl group. This results in a polymer backbone composed of saturated carbon atoms, with the acetylene (ethynyl) groups preserved as pendent, or side-chain, moieties researchgate.netresearchgate.net. For example, the radical polymerization of 4-phenyl-1-buten-3-yne at 60 °C yields a polymer primarily consisting of 1,2-polymerized units, meaning it has pendent acetylene groups researchgate.netresearchgate.net.

These polymers, characterized by a saturated backbone and reactive acetylene side groups, offer opportunities for post-polymerization modifications. The presence of the triple bonds in the side chains makes these polymers amenable to further chemical reactions, such as cycloaddition reactions, which can lead to crosslinking or the introduction of new functionalities researchgate.netosti.gov. For instance, polymers with acetylene moieties in side chains have been shown to crosslink upon heating above 150 °C, forming infusible, orange-colored polymers through reactions involving the ethynyl (B1212043) groups researchgate.net. This thermal crosslinking behavior is significant for applications requiring thermosetting properties or increased material rigidity.

Table 2: Polymerization Mode and Resulting Structure for this compound Derivatives

| Polymerization Type | Monomer Type | Primary Polymer Unit | Side Chain Moiety |

| Radical | 4-Monosubstituted Enyne | 1,2-polymerized | Acetylene researchgate.netresearchgate.net |

| Anionic | 4-Phenyl-1-buten-3-yne | 1,2-polymerized (main) | Acetylene researchgate.netresearchgate.net |

| Anionic | 4-Fluorophenyl-1-buten-3-yne | 1,2- and 1,4-polymerized | Acetylene (1,2-unit) / Allenic (1,4-unit) researchgate.net |

Formation of Conjugated Polymer Backbones

In certain polymerization conditions, particularly with specific catalysts or through alternative reaction pathways like 1,4-addition or cyclopolymerization, this compound can lead to polymers with conjugated backbones. While radical polymerization primarily yields 1,2-addition products, anionic polymerization of 4-phenyl-1-buten-3-yne derivatives can result in a mixture of 1,2- and 1,4-polymerized units researchgate.net. The 1,4-addition pathway would contribute to the formation of a conjugated system within the polymer backbone, as it involves both the vinyl and alkyne functionalities in the chain growth.

The formation of conjugated polymer backbones from enynes is highly desirable for applications requiring electronic or optical properties. For example, poly(phenylacetylene) derivatives with π-electron conjugated polymer backbones and reactive side groups have been investigated as carbon precursors osti.gov. The presence of conjugated systems allows for electron delocalization, which is fundamental to the conductive and semiconductive properties of many advanced polymeric materials nsf.gov. The chemical structure of such polymers, comprising a conjugated backbone and potentially electroactive side groups, can be characterized by techniques like UV spectroscopy, which can show changes with temperature, indicating alterations in conjugation mdpi.com.

The ability to control the polymerization mode to favor either side-chain acetylene retention or conjugated backbone formation is critical for tailoring the final material's properties for specific applications.

Spectroscopic and Computational Characterization of 1 Buten 3 Yne

Advanced Spectroscopic Analyses

The structural and electronic properties of 1-Buten-3-yne can be thoroughly investigated using a combination of advanced spectroscopic methods, each providing complementary insights into its molecular architecture and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

In this compound, the distinct chemical environments of its hydrogen and carbon atoms lead to characteristic signals in its NMR spectra.

¹H NMR Spectroscopy: this compound (H₂C=CH−C≡CH) possesses four distinct protons, each with a unique chemical environment, leading to a complex but interpretable ¹H NMR spectrum. The protons can be assigned as follows:

H₁ (≡C-H): The acetylenic proton (H on C4) is typically highly shielded due to the cylindrical symmetry of the triple bond, appearing at a relatively high field, often around 2.0-3.0 ppm.

H₂ (=CH-): The vinylic proton directly attached to the carbon adjacent to the triple bond (H on C2) is deshielded by both the double and triple bonds, appearing further downfield.

H₃ and H₄ (=CH₂): The two vinylic protons on the terminal carbon of the double bond (H on C1) are diastereotopic and will appear as distinct signals, typically in the 4.5-6.0 ppm range for vinylic protons, with characteristic coupling patterns. wikipedia.org

While specific chemical shifts for this compound were not directly found in the search results, typical ranges for similar functionalities can be inferred. For instance, in 1-methoxy-1-buten-3-yne, vinylic protons were observed at δ 4.52 ppm and δ 6.35 ppm, and an acetylenic proton at δ 3.08 ppm, providing a reference for the expected regions. chegg.com Long-range coupling is often observed in conjugated systems like this compound, where protons separated by more than two carbon atoms can still exhibit coupling due to the intervening π bonds. pressbooks.pubopenstax.org

¹³C NMR Spectroscopy: The four carbon atoms in this compound (C₁H₂=C₂H−C₃≡C₄H) are all in different chemical environments, resulting in four distinct signals in the ¹³C NMR spectrum.

C₁ (=CH₂): The terminal vinylic carbon.

C₂ (=CH-): The internal vinylic carbon.

C₃ (≡C-): The internal acetylenic carbon.

C₄ (≡C-H): The terminal acetylenic carbon.

Typical chemical shifts for alkene carbons are in the range of 115-140 ppm, while alkyne carbons can vary more widely, with internal acetylenic carbons often appearing in the 70-90 ppm range and terminal ones slightly different. libretexts.org The presence of both double and triple bonds provides unique deshielding effects on the carbon nuclei.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity (Expected) | Coupling (Example) |

|---|---|---|---|

| ≡C-H (H₄) | 2.0 - 3.0 | Triplet or doublet of doublets | Coupling with vinylic protons |

| =CH- (H₂) | 5.0 - 6.5 | Complex multiplet | Coupling with H₄, H₃, H₁ |

| =CH₂ (H₁, H₃) | 4.5 - 6.0 | Doublet of doublets or complex | Geminal and vicinal coupling |

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C₁ (=CH₂) | 115 - 140 |

| C₂ (=CH-) | 115 - 140 |

| C₃ (≡C-) | 70 - 90 |

| C₄ (≡C-H) | 70 - 90 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopies are crucial for identifying the characteristic vibrational modes of this compound, providing insights into its functional groups and molecular geometry. The presence of both alkene and alkyne functionalities leads to distinct absorption bands.

Characteristic IR and Raman Bands for this compound:

≡C-H stretching: Monosubstituted alkynes exhibit a strong absorption band near 3300 cm⁻¹ in IR spectra, characteristic of the carbon-hydrogen stretching vibration in the ≡C-H grouping. libretexts.org

C≡C stretching: The carbon-carbon triple bond stretching vibration typically appears around 2100 cm⁻¹ in IR spectra. libretexts.org

=C-H stretching: Vinylic C-H stretching vibrations for the terminal =CH₂ group occur near 3100 cm⁻¹. libretexts.org

C=C stretching: The carbon-carbon double bond stretching vibration is observed around 1650 cm⁻¹ in IR spectra. libretexts.org

C-H bending (alkene): In-plane bending vibrations for the =CH₂ group appear near 1420 cm⁻¹, while out-of-plane bending vibrations occur between 915 cm⁻¹ and 1000 cm⁻¹. libretexts.org

Raman spectroscopy is particularly useful for detecting symmetrical vibrations that are weak or absent in IR, such as the C≡C stretch in disubstituted alkynes, though for monosubstituted alkynes like this compound, both techniques can show the triple bond stretch. libretexts.org Studies have been conducted on the IR, Raman, and microwave spectra of this compound and its deuterated analogue (this compound-4d) to understand their vibrational properties. scispace.comglobalauthorid.com

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| ≡C-H stretch | ~3300 | IR |

| =C-H stretch | ~3100 | IR |

| C≡C stretch | ~2100 | IR, Raman |

| C=C stretch | ~1650 | IR |

| =CH₂ in-plane bend | ~1420 | IR |

| =CH₂ out-of-plane bend | 915 - 1000 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, particularly its π→π* transitions, which are influenced by its conjugated system. Conjugated systems, like the enyne structure of this compound, absorb at longer wavelengths compared to isolated double or triple bonds. libretexts.org

For this compound (CH₂=CH−C≡CH), absorption occurs at 219 nm and 227.5 nm. This is significantly shifted to longer wavelengths compared to ethyne (B1235809) (150 nm and 173 nm) due to the extended conjugation between the double and triple bonds. libretexts.org This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for absorption of lower-energy (longer wavelength) UV light.

| Compound | λmax (nm) | Electronic Transition Type |

|---|---|---|

| Ethyne | 150, 173 | π→π |

| This compound | 219, 227.5 | π→π (conjugated) |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation. The molecular formula of this compound is C₄H₄, giving it a molecular weight of 52.07456 g/mol . wikipedia.orgnist.gov

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak for this compound would be observed at m/z 52. Fragmentation patterns arise from the breaking of bonds within the molecular ion, leading to smaller, charged fragments. Common fragmentation pathways for hydrocarbons with double and triple bonds include:

Loss of hydrogen atoms or molecules: Leading to ions like [M-1]⁺ or [M-2]⁺.

Cleavage at allylic or propargylic positions: The presence of allylic (C-C adjacent to a C=C) and propargylic (C-C adjacent to a C≡C) bonds can lead to relatively stable fragment ions due to resonance stabilization.

Retro-Diels-Alder reactions: While less common for simple enynes, complex conjugated systems can undergo such rearrangements.

The NIST WebBook provides mass spectra for this compound, indicating its electron ionization fragmentation pattern. nist.govnist.gov

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to analyze non-volatile or thermally labile compounds by thermally degrading them into smaller, volatile fragments, which are then separated by GC and identified by MS. This compound can be a product of pyrolysis of various organic materials. For instance, in studies involving the pyrolysis of propellants, this compound has been identified as a low molecular weight pyrolytic byproduct. unl.edu Similarly, the decomposition of gaseous selenophene (B38918) and tellurophene (B1218086) using IR laser-induced pyrolysis has been shown to yield this compound as a major product. researchgate.net This indicates that this compound is a stable and identifiable fragment under high-temperature decomposition conditions, making Py-GC-MS a suitable method for its detection in complex matrices or as a product of thermal degradation studies. scbt.com

Direct Sampling Mass Spectrometry in Complex Matrices

Direct sampling mass spectrometry techniques have been employed to characterize this compound within complex chemical environments. For instance, in studies of sonolytic products from organic solvents used in pharmaceutical analyses, this compound was identified as one of the earliest eluted and identifiable peaks in headspace gas chromatography-mass spectrometry (HS-GC-MSD) chromatograms. This indicates its presence as a volatile degradation product in such matrices. chromatographyonline.com